molecular formula C18H14N2O2S B366636 2-[(4-hydroxybut-2-yn-1-yl)sulfanyl]-3-phenylquinazolin-4(3H)-one CAS No. 500113-82-6

2-[(4-hydroxybut-2-yn-1-yl)sulfanyl]-3-phenylquinazolin-4(3H)-one

Cat. No.: B366636
CAS No.: 500113-82-6
M. Wt: 322.4g/mol
InChI Key: NYJWIEKOKZDWOF-UHFFFAOYSA-N
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Description

2-[(4-hydroxybut-2-yn-1-yl)sulfanyl]-3-phenylquinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core, a phenyl group, and a sulfanyl-substituted hydroxybutynyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-hydroxybut-2-yn-1-yl)sulfanyl]-3-phenylquinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a suitable Lewis acid catalyst.

    Attachment of the Sulfanyl-Substituted Hydroxybutynyl Side Chain: The final step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the quinazolinone core with 4-hydroxybut-2-yn-1-yl sulfide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-[(4-hydroxybut-2-yn-1-yl)sulfanyl]-3-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxybutynyl side chain can be oxidized to form corresponding carbonyl compounds.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as thiols, amines, and alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of dihydroquinazolinone derivatives.

    Substitution: Formation of various substituted quinazolinone derivatives.

Scientific Research Applications

    Medicinal Chemistry: It has shown promise as a potential therapeutic agent due to its ability to interact with biological targets, such as enzymes and receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a tool compound to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 2-[(4-hydroxybut-2-yn-1-yl)sulfanyl]-3-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxybutynyl side chain and the quinazolinone core play crucial roles in binding to these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-hydroxybut-2-yn-1-yl)sulfanyl]-4-phenylquinazolin-4(3H)-one
  • 2-[(4-hydroxybut-2-yn-1-yl)sulfanyl]-3-methylquinazolin-4(3H)-one
  • 2-[(4-hydroxybut-2-yn-1-yl)sulfanyl]-3-phenylpyrimidin-4(3H)-one

Uniqueness

2-[(4-hydroxybut-2-yn-1-yl)sulfanyl]-3-phenylquinazolin-4(3H)-one is unique due to the presence of both the quinazolinone core and the hydroxybutynyl side chain

Properties

IUPAC Name

2-(4-hydroxybut-2-ynylsulfanyl)-3-phenylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S/c21-12-6-7-13-23-18-19-16-11-5-4-10-15(16)17(22)20(18)14-8-2-1-3-9-14/h1-5,8-11,21H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJWIEKOKZDWOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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